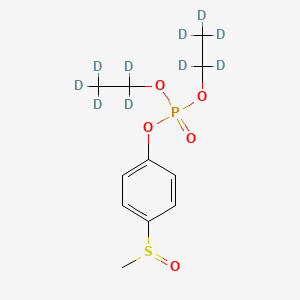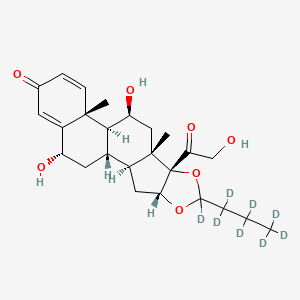
3,5,6-Trihydroxy-1-isopropylindole-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a deuterated form of 3,5,6-Trihydroxy-1-isopropylindole, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its metabolic pathways, making it valuable for research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions using reagents like hydroxylamine or other oxidizing agents.
Isopropylation: Addition of the isopropyl group at the 1-position, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the indole ring or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.
Aplicaciones Científicas De Investigación
3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .
Comparación Con Compuestos Similares
Similar Compounds
3,5,6-Trihydroxy-1-isopropylindole: The non-deuterated form, which may have different metabolic and stability profiles.
3,5,6-Trihydroxyindole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylindole: Lacks the hydroxyl groups, affecting its reactivity and applications
Uniqueness
3,5,6-Trihydroxy-1-isopropylindole-d7 is unique due to its deuterated nature, which can enhance its stability and provide distinct advantages in research and industrial applications. The presence of multiple hydroxyl groups and an isopropyl group further contributes to its versatility and reactivity .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D |
Clave InChI |
OGRIJODCJMPIOE-NWOXSKRJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O |
SMILES canónico |
CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















